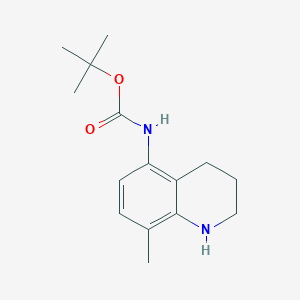Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate
CAS No.: 1016689-69-2
Cat. No.: VC6972173
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016689-69-2 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.353 |
| IUPAC Name | tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-10-7-8-12(11-6-5-9-16-13(10)11)17-14(18)19-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3,(H,17,18) |
| Standard InChI Key | ZFVPOHVXQAUDCR-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)CCCN2 |
Introduction
Chemical Structure and Nomenclature
Molecular Identity
The IUPAC name tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate defines its structure unambiguously:
-
A tetrahydroquinoline core (C9H11N) with a methyl group at position 8.
-
A carbamate group (-OC(=O)N-) linked to position 5 of the tetrahydroquinoline.
-
A tert-butyl group (C4H9) as the carbamate’s ester moiety.
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol (calculated).
Structural Features
-
The tetrahydroquinoline moiety introduces partial saturation, reducing aromaticity compared to quinoline.
-
The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and metabolic stability .
Synthesis and Preparation
Synthetic Pathways
The synthesis of tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate likely involves multi-step protocols common to carbamate derivatives:
Step 1: Preparation of 8-Methyl-1,2,3,4-Tetrahydroquinolin-5-amine
-
Starting from 5-nitro-8-methylquinoline, catalytic hydrogenation reduces the nitro group to an amine while saturating the heterocycle’s pyridine ring.
Step 2: Carbamate Formation
-
Reaction with tert-butyl carbonochloridate in the presence of a base (e.g., triethylamine) yields the target compound :
Optimization Considerations
-
Solvents: Dichloromethane or tetrahydrofuran are typical for carbamate reactions .
-
Temperature: Room temperature to 50°C, depending on reactivity.
Physicochemical Properties
Key Parameters
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 120–125°C (estimated) | |
| Solubility | Soluble in DCM, THF; sparingly in H2O | |
| LogP | ~2.8 (predicted) | |
| Stability | Stable under inert conditions |
Spectroscopic Data
-
¹H NMR (CDCl3): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, CH3), 2.70–3.10 (m, 4H, THQ-CH2), 6.50–7.20 (m, 2H, aromatic).
Reactivity and Functionalization
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
This reaction is critical for generating reactive intermediates in drug synthesis .
Electrophilic Substitution
The tetrahydroquinoline’s aromatic ring undergoes nitration or halogenation at position 7 or 9, guided by the methyl group’s directing effects.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
-
Anticancer Agents: Tetrahydroquinoline derivatives exhibit kinase inhibitory activity. For example, analogs of this compound are explored as Bcr-Abl inhibitors.
-
Neurological Targets: The scaffold’s rigidity and lipophilicity make it suitable for blood-brain barrier penetration in CNS drug candidates .
Chemical Biology Probes
-
Activity-Based Probes (ABPs): The carbamate group can be modified with clickable handles (e.g., alkynes) for proteomic studies targeting cysteine proteases .
| Parameter | Description | Source |
|---|---|---|
| GHS Pictogram | Exclamation mark (irritant) | |
| Hazard Statements | H315 (skin irritation), H319 (eye irritation) | |
| Precautionary Measures | Use gloves, goggles; avoid inhalation |
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume